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Compound of Interest

Compound Name: Danifos

Cat. No.: B1585276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of danofloxacin, a

fluoroquinolone antibiotic used in veterinary medicine. The synthesis is a multi-step process

involving the preparation of two key intermediates, which are then coupled to form the

danofloxacin base, followed by conversion to its mesylate salt for improved stability and

bioavailability. This document details the synthetic pathway, key intermediates, and

experimental protocols.

Danofloxacin Synthesis Pathway
The synthesis of danofloxacin can be conceptually divided into three main stages:

Synthesis of the Bicyclic Amine Intermediate: Preparation of (1S,4S)-5-methyl-2,5-

diazabicyclo[2.2.1]heptane.

Synthesis of the Quinolone Core: Preparation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-

oxo-3-quinolinecarboxylic acid.

Coupling and Salt Formation: Reaction of the two intermediates to form danofloxacin,

followed by the formation of danofloxacin mesylate.

The overall synthetic scheme is a convergence of these three stages, culminating in the final

active pharmaceutical ingredient.
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Key Intermediates
The successful synthesis of danofloxacin hinges on the efficient preparation of its key building

blocks.

(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane: This chiral bicyclic diamine is a crucial

component that imparts specific stereochemistry to the final danofloxacin molecule, which is

essential for its biological activity.

1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid: This is the core

fluoroquinolone scaffold responsible for the antibacterial activity of the drug.

Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of

danofloxacin and its intermediates.

Stage 1: Synthesis of (1S,4S)-5-methyl-2,5-
diazabicyclo[2.2.1]heptane
This intermediate is synthesized from the readily available chiral starting material, trans-4-

hydroxy-L-proline, through a multi-step process.

Step 1a: N-Tosylation of trans-4-hydroxy-L-proline

Reaction: An aqueous solution of trans-4-hydroxy-L-proline is treated with p-toluenesulfonyl

chloride (TsCl) in the presence of a base such as sodium carbonate to selectively tosylate

the nitrogen atom.

Quantitative Data:
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Reactant/Re
agent

Molar Ratio Solvent
Temperatur
e

Reaction
Time

Yield

trans-4-

hydroxy-L-

proline

1.0 Water Room Temp. Not Specified High

p-

toluenesulfon

yl chloride

1.1 Water Room Temp. Not Specified High

Sodium

Carbonate
Base Water Room Temp. Not Specified High

Step 1b: Reduction to Diol

Reaction: The N-tosylated intermediate is reduced to the corresponding diol using a reducing

agent like diborane, which can be generated in situ.

Quantitative Data:

Reactant/Re
agent

Molar Ratio Solvent
Temperatur
e

Reaction
Time

Yield

N-tosyl-trans-

4-hydroxy-L-

proline

1.0 Not Specified Not Specified Not Specified Not Specified

Diborane Excess Not Specified Not Specified Not Specified Not Specified

Step 1c: Formation of Tritosylate and Cyclization

Reaction: The diol is treated with excess TsCl in pyridine to form a tritosylate, which then

undergoes cyclization upon reaction with methylamine in a sealed vessel to form the bicyclic

intermediate.

Quantitative Data:
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Reactant/Re
agent

Molar Ratio Solvent
Temperatur
e

Reaction
Time

Yield

Diol

Intermediate
1.0 Pyridine 0°C to RT Not Specified Good

p-

toluenesulfon

yl chloride

Excess Pyridine 0°C to RT Not Specified Good

Methylamine Excess
Sealed

Vessel
Not Specified Not Specified Good

Step 1d: Deprotection

Reaction: The final step to obtain the desired bicyclic amine is the removal of the tosyl

protecting group, which can be achieved by treatment with a strong acid such as 30%

anhydrous hydrogen bromide in acetic acid.

Quantitative Data:

Reactant/Re
agent

Molar Ratio Solvent
Temperatur
e

Reaction
Time

Yield

N-tosyl

bicyclic

intermediate

1.0 Acetic Acid Not Specified Not Specified Excellent

Anhydrous

HBr (30%)
Excess Acetic Acid Not Specified Not Specified Excellent

Stage 2: Synthesis of 1-cyclopropyl-6,7-difluoro-1,4-
dihydro-4-oxo-3-quinolinecarboxylic acid
This quinolone core is typically synthesized from its corresponding ethyl ester.

Step 2a: Hydrolysis of Ethyl Ester
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Reaction: The ethyl ester of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-

quinolinecarboxylic acid is hydrolyzed to the carboxylic acid by refluxing in acidic conditions.

Experimental Details: A suspension of 4.1 g (13.3 mmol) of ethyl 1-cyclopropyl-6,7-difluoro-

1,4-dihydro-4-oxo-3-quinolinecarboxylate in 150 ml of 6N hydrochloric acid is refluxed for six

hours. After cooling to room temperature, the solid product is collected by filtration, washed

with water and ether, and then dried.[1]

Quantitative Data:

Reactant/Re
agent

Amount Solvent
Temperatur
e

Reaction
Time

Yield

Ethyl 1-

cyclopropyl-

6,7-difluoro-

1,4-dihydro-

4-oxo-3-

quinolinecarb

oxylate

4.1 g 6N HCl Reflux 6 hours 3.2 g

6N

Hydrochloric

Acid

150 ml - Reflux 6 hours -

Stage 3: Coupling and Salt Formation
Step 3a: Synthesis of Danofloxacin Base

Reaction: The danofloxacin base is synthesized via a nucleophilic aromatic substitution

reaction between (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane and 1-cyclopropyl-6,7-

difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

Experimental Details: The reaction is carried out in pyridine using 1,8-

diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.

Quantitative Data:
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Reactant/
Reagent

Molar
Ratio

Solvent Base
Temperat
ure

Reaction
Time

Yield

(1S,4S)-5-

methyl-2,5-

diazabicycl

o[2.2.1]hep

tane

1.0 Pyridine DBU
Not

Specified

Not

Specified

Not

Specified

1-

cyclopropyl

-6,7-

difluoro-

1,4-

dihydro-4-

oxo-3-

quinolineca

rboxylic

acid

1.0 Pyridine DBU
Not

Specified

Not

Specified

Not

Specified

Step 3b: Formation of Danofloxacin Mesylate

Reaction: The danofloxacin base is converted to its more stable and bioavailable mesylate

salt by treatment with methanesulfonic acid.

Experimental Details: The danofloxacin base is dissolved in water and reacted with one

equivalent of methanesulfonic acid. The solution is then refluxed to complete the salt

formation, followed by gradual cooling to crystallize the product.

Quantitative Data:
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Reactant/Re
agent

Molar Ratio Solvent
Temperatur
e

Reaction
Time

Yield

Danofloxacin

Base
1.0

Water/Ethano

l
Reflux Not Specified High

Methanesulfo

nic Acid
1.0

Water/Ethano

l
Reflux Not Specified High

Visualizations
The following diagrams illustrate the synthesis pathway of danofloxacin.

Stage 1: Synthesis of Bicyclic Amine Intermediate

Stage 2: Synthesis of Quinolone Core

Stage 3: Coupling and Salt Formationtrans-4-hydroxy-L-proline N-tosyl-proline Tosylation Diol Reduction Tritosylate Tosylation N-tosyl-bicyclic_amine

 Cyclization
(Methylamine) (1S,4S)-5-methyl-2,5-

diazabicyclo[2.2.1]heptane
 Deprotection

Danofloxacin_Base

 Coupling (DBU)

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-
1,4-dihydroquinoline-3-carboxylate

1-cyclopropyl-6,7-difluoro-4-oxo-
1,4-dihydroquinoline-3-carboxylic acid

 Hydrolysis

Danofloxacin Mesylate

 Salt Formation
(Methanesulfonic Acid)

Click to download full resolution via product page

Caption: Overall synthesis pathway of Danofloxacin Mesylate.
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Caption: General experimental workflow for Danofloxacin synthesis.

This guide provides a detailed overview of the synthetic pathway and key intermediates

involved in the production of danofloxacin. The experimental protocols and quantitative data
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presented are intended to serve as a valuable resource for researchers and professionals in

the field of drug development. Further optimization of reaction conditions may be possible to

improve yields and process efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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